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Introduction and Medical Context

Surgical site infections (SSIs) represent a formidable challenge in postoperative care, with reported rates
ranging from 2-5% in general surgery to as high as 25% in complex procedures like colorectal surgery [1].
These infections prolong hospitalization by approximately 10 days and increase healthcare costs by an
average of $50,000 per case [1]. The presence of suture material significantly elevates infection risk through
the "wicking effect" — where sutures act as a conduit, enabling bacteria to penetrate deep into wounds via
capillary action [1] [2]. Once pathogens adhere to suture surfaces, they can form robust biofilms that resist
conventional antibiotic treatments and host immune responses [1]. While triclosan-coated sutures have been
commercially available, emerging triclosan resistance and concerns about toxic degradation products have

stimulated the search for alternative antimicrobial agents [1] [2].

Chlorhexidine, regarded as the "gold standard™ in oral antiseptics, presents a promising alternative with its
broad-spectrum efficacy against gram-positive and gram-negative bacteria, as well as fungi [1] [3]. The
combination of chlorhexidine diacetate with fatty acid carriers creates a sustained-release system that
maintains effective antimicrobial concentrations at the surgical site during the critical postoperative period
when infection risk is highest [1]. Recent clinical evidence demonstrates that chlorhexidine-coated sutures

reduce SSI rates, with one randomized controlled trial reporting SSI rates of 3.79% for coated sutures versus
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6.17% for non-coated sutures, though the difference did not reach statistical significance in that particular

study [3]. The optimal balance between antimicrobial efficacy and biocompatibility has been achieved at

drug concentrations of approximately 11 pg/cm, which effectively inhibits bacterial growth while

maintaining acceptable cytotoxicity profiles according to ISO 10993-5 standards [1].

Table 1: Key Statistics on Surgical Site Infections and Antimicrobial Sutures

Parameter Value/Rate Context/Reference

General SSl rate 2-5% Common range for surgical
procedures [1]

Colorectal surgery SSl rate Up to 25% High-risk procedures [1]

SSI cost impact

Hospitalization prolongation

Chlorhexidine-coated suture SSI
rate

Non-coated suture SSI rate

Triclosan content in Vicryl Plus

Coating Formulation Preparation

~$50,000 per case

~10 days

3.79% (95% Cl: 1.57-
8.22%)

6.17% (95% Cl: 3.26-
11.12%)

2.7 yg/lcm

Materials and Equipment

Average additional treatment cost [1]

Due to SSI complications [1]

Novotilac trial results [3]

Novotilac trial control group [3]

Reference antimicrobial suture [4]

¢ Chlorhexidine diacetate (Sigma-Aldrich GmbH, Germany) as the active antimicrobial agent
¢ Fatty acid carriers: Lauric acid or palmitic acid (C. Roth GmbH, Germany) for sustained release

matrix

e Solvent: Absolute ethanol (99.8% purity, C. Roth GmbH, Germany) as coating solvent
e Suture substrate: Uncoated braided polyglycolic acid (PGA) sutures (Gunze Ltd., Japan), USP size
1, without standard fatty acid coatings to prevent sewing effects [1]
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¢ Precision balance: Atilon ATL-224 (Acculab Inc., Massachusetts, USA) with appropriate accuracy for
milligram measurements

e Thermo-shaker: For controlled coating application (Heidolph Instruments GmbH, Germany) [1]

¢ Sterile flasks: For containing coating solutions during the dip process

Formulation Procedure

The coating formulation process requires precise weight measurement and solution preparation to ensure

reproducible drug loading on suture materials:

¢ Calculate required masses based on desired drug-to-carrier ratio (20%, 40%, or 60% chlorhexidine
diacetate by weight of total solids) and the predetermined total mass content of 5% (w/w) in ethanol

[1]. For a standard 10 mL coating solution (7.9 g ethanol + 0.4 g total solids):

o For 20% drug ratio: 80 mg chlorhexidine diacetate + 320 mg fatty acid carrier
o For 40% drug ratio: 160 mg chlorhexidine diacetate + 240 mg fatty acid carrier
o For 60% drug ratio: 240 mg chlorhexidine diacetate + 160 mg fatty acid carrier

e Weigh precisely the calculated amounts of chlorhexidine diacetate and the selected fatty acid carrier

(lauric acid or palmitic acid) using a precision balance in a controlled environment.

e Transfer both components to an appropriate container and add 7.9 g (10 mL) of 99.8% ethanol

solvent [1].

e Mix thoroughly using a vortex mixer or magnetic stirrer until complete dissolution is achieved,

typically requiring 10-15 minutes at room temperature.

 Filter sterilize the coating solution through a 0.22 pm membrane filter under aseptic conditions to

maintain sterility of the final coated suture product.

e Store prepared coating solutions in sterile, sealed containers at room temperature if used
immediately, or at 4°C for longer storage (up to 24 hours) to prevent solvent evaporation or

contamination.

Suture Coating Protocol
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Dip-Coating Process

The coating application employs a controlled immersion technique to ensure uniform drug distribution and

reproducible coating weights:

Prepare suture segments by cutting uncoated braided PGA sutures into standardized 40 cm lengths

using sterile surgical scissors [4] [1].

¢ Weigh each suture segment individually using a precision balance and record the uncoated weight as

a baseline reference.

¢ Place one suture segment into each sterile flask containing 10 mL of the prepared coating solution,

ensuring complete immersion of the suture material without bending or kinking.

o Seal flasks to prevent ethanol evaporation and maintain aseptic conditions throughout the coating

process.
¢ Mount flasks on a thermo-shaker preheated to 35°C and set to 150 rpm oscillation [1].

e Process sutures for exactly 2 minutes with continuous shaking to achieve homogeneous coating

distribution throughout the braided suture structure [1].

e Carefully remove sutures from the coating solution using sterile forceps, allowing excess solution to

drip back into the flask.

Drying and Curing Process

Proper drying is essential for coating stability and structural integrity:

e Hang coated sutures vertically in a dedicated drying cabinet or laminar flow hood to prevent contact

with surfaces and ensure uniform drying.

e Maintain ambient conditions with temperature of 22+2°C and relative humidity below 40% to

facilitate consistent solvent evaporation.
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o Allow sutures to dry for a minimum of 2 hours, or until complete visual evaporation of the solvent is

confirmed [4] [1].

o Inspect coated sutures visually for any irregularities, clumping, or uneven coating distribution that

might affect performance.

e Weigh each dried suture using the precision balance and calculate the coating weight by subtracting

the initial uncoated weight [4]. The target coating weight is 2.2 mg + 0.2 mg for 40 cm suture segments

[4] [2].

¢ Calculate the normalized drug content per unit length by applying the known drug percentage in the
coating solution to the total coating weight and dividing by the suture length, yielding values of

approximately 11, 22, or 33 pg/cm depending on the initial formulation [4] [1].

Table 2: Coating Composition and Resulting Drug Content

Drug:Carrier Chlorhexidine Fatty Acid Normalized Drug Coating Type
Ratio (mg) (mg) Weight (ug/cm) Abbreviation
20% (1:4) 0.44 1.76 11 CL11 or CP11
40% (2:3) 0.88 1.32 22 CL22 or CP22
60% (3:2) 1.32 0.88 33 CL33 or CP33

Quality Control and Characterization Methods

Coating Weight and Drug Content Determination

Quantitative assessment of coating application success is essential for quality assurance:

¢ Weigh suture samples before and after coating using a precision balance (Atilon ATL-224) with 0.1

mg accuracy [1].
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¢ Calculate total coating weight by subtracting the initial weight from the final weight. The acceptable
range for 40 cm sutures is 2.2 mg + 0.2 mg (n = 10) [4] [2].

e Determine drug content per unit length by applying the known percentage of chlorhexidine in the
coating formulation to the total coating weight and dividing by the suture length (40 cm), resulting in

values of 11, 22, or 33 pg/cm [4] [1].

¢ Record measurements for at least seven replicates per coating batch to ensure statistical significance

and calculate mean values with standard deviations [4].

Tensile Strength Testing

Mechanical integrity of coated sutures must be verified according to pharmacopeial standards:

e Prepare suture samples of standardized length according to European Pharmacopoeia (Ph. Eur.

7.0/0667) requirements [1].

e Mount samples in a tensile testing instrument (Zwicki 8253, Zwick GmbH, Germany) using

appropriate grips to prevent slippage [1].

o Apply tension at a constant crosshead speed until failure occurs, recording the maximum force

sustained.
e Test minimum of five samples per suture type to obtain statistically significant results [1].

¢ Verify compliance with USP 1 standard requiring minimum tensile strength of 50.8 N [1]. All tested

chlorhexidine-coated sutures have demonstrated fulfillment of this requirement [1].

Performance Characterization Protocols

Drug Release Kinetics Assessment

The release profile of chlorhexidine from coated sutures is critical for understanding sustained antimicrobial

activity:
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¢ Prepare suture samples by cutting coated sutures into 2 cm segments (n = 3 for each time point) [1].

e Immerse each segment in 1 mL phosphate-buffered saline (PBS) in separate tubes of a thermomixer

[1].

e Incubate samples at 37°C with continuous shaking at 200 rpm to simulate physiological conditions

[1].

¢ Collect elution media at predetermined time intervals (1, 3, 5, 7, 24, 48, 72, and 96 hours), replacing

with fresh PBS after each collection to maintain sink conditions [1].

¢ Analyze chlorhexidine concentration in collected eluates by measuring absorbance at 280 nm using

a microplate spectrophotometer (Multiskan Go, Thermo Fisher Scientific GmbH, Germany) [1].

e Calculate cumulative drug release by summing the amounts measured at each time point and

normalizing to the original drug content per cm of suture [1].

e Plot release kinetics as percentage of loaded drug released versus time, demonstrating sustained

release over 96 hours without complete washout [1].

Antimicrobial Efficacy Testing

5.2.1 Zone of Inhibition Assay

The agar diffusion test provides qualitative and semi-quantitative assessment of antimicrobial activity:

Prepare bacterial suspension of Staphylococcus aureus (ATCC 49230) adjusted to 0.5 McFarland
standard (~1.5 x 10A8 CFU/mL) according to CLSI criteria [1] [2].

e Inoculate agar plates by uniformly distributing 1 mL of bacterial suspension on Mueller-Hinton agar

surfaces [1].

e Place coated suture segments (3 cm length, n = 3) onto the inoculated agar surfaces, ensuring full

contact [1].

e Incubate plates at 37°C for 24 hours to allow bacterial growth and antimicrobial diffusion [1].
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e Measure inhibition zones (clear areas around sutures without bacterial growth) after incubation using

digital calipers or image analysis software [1].

e Compare results against controls including uncoated sutures and commercial antimicrobial sutures

(Vicryl Plus) [1] [2].
5.2.2 Adhesion Assay for Viable Bacteria

Quantitative assessment of bacterial adhesion and viability on suture surfaces:

Expose coated suture segments (2 cm length) to Staphylococcus aureus suspensions (approximately

10A7 CFU/mL) for 3 hours at 37°C with gentle agitation [2].

e Remove sutures from bacterial suspension and rinse gently with sterile PBS to remove non-adhered

bacteria.

o Transfer sutures to tubes containing fresh PBS and subject to sonication for 10-15 minutes to

dislodge adhered bacteria [2].

 Plate serial dilutions of the sonication fluid on appropriate agar media and incubate at 37°C for 24

hours [2].
e Count resulting colonies and calculate viable adhered bacteria as log10 CFU/cm of suture [2].

e Compare results between different coated sutures and controls, with chlorhexidine-laurate coatings

demonstrating up to 6.1 log reduction in viable adhered S. aureus compared to uncoated sutures [2].

Biocompatibility Testing (Cytotoxicity)
Cytocompatibility evaluation ensures safety for clinical application:

e Prepare extract eluates by incubating coated suture segments in cell culture medium (e.g., DMEM)

for 24 hours at 37°C according to ISO 10993-5 guidelines [1].

¢ Culture appropriate cell lines (e.g., L.929 mouse fibroblast cells) in standard conditions until 70-80%

confluence [1].
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* Expose cells to extract eluates (undiluted and serial dilutions) for 24-72 hours [1].

e Assess cell viability using WST-1 colorimetric assay or MTT assay according to manufacturer

protocols [1].

e Measure absorbance at appropriate wavelengths and calculate percentage viability compared to

untreated control cells [1].

e Apply acceptance criteria per ISO 10993-5, where viability reduction greater than 30% is considered
cytotoxic [1]. Sutures with 11 pg/cm drug content typically demonstrate acceptable cytotoxicity

profiles [1].
Experimental Workflow and Data Analysis

Comprehensive Experimental Workflow

The following diagram illustrates the complete experimental workflow for the development and

characterization of chlorhexidine diacetate-coated antimicrobial sutures:
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Coating Formulation & Application
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Diagram 1: Comprehensive Workflow for Antimicrobial Suture Development

Data Analysis and Interpretation

Statistical analysis of experimental results ensures scientific rigor and reproducibility:

e Perform all measurements with appropriate replication (typically n > 3) and report as mean *

standard deviation [4] [1].

o Apply statistical tests (e.g., Student's t-test, ANOVA with post-hoc analysis) to determine significance

of differences between experimental groups, with p < 0.05 considered statistically significant [3].
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e Analyze correlation between drug content, release kinetics, and antimicrobial efficacy using

regression analysis or Pearson correlation coefficients.

e Compare performance against commercially available antimicrobial sutures (Vicryl Plus) and

uncoated controls to establish relative efficacy [1] [2].

Technical Specifications and Applications

Table 3: Performance Characteristics of Chlorhexidine-Coated Sutures

Chlorhexidine- Chlorhexidine- Vicryl Plus
Parameter )

Laurate (CL11) Palmitate (CP11) (Reference)
Drug content (pg/cm) 11 11 2.7 [4]
Zone of inhibition (mm) >20 (48 hours) [2] >20 (48 hours) [2] Variable by

against S. aureus organism [1]

Reduction in viable adhered 1.7 log [2]
S. aureus (log CFU)

Not specified 0.51log [2]

Manufacturer
dependent

Drug release duration >96 hours [1] >96 hours [1]

Biocompatibility (Cell viability) ~ Acceptable (ISO Acceptable (ISO Established safety

Tensile strength

10993-5) [1]

Meets Ph. Eur.
requirements [1]

10993-5) [1]

Meets Ph. Eur.
requirements [1]

profile

Meets Ph. Eur.
requirements

The developed chlorhexidine diacetate-coated sutures demonstrate significant advantages for clinical
applications where infection prevention is paramount. The optimal coating formulation (CL11 -
chlorhexidine in lauric acid at 11 pg/cm) provides the best balance of antimicrobial efficacy against relevant
pathogens including Staphylococcus aureus, sustained release profile maintaining effective concentrations
for over 96 hours, appropriate mechanical properties meeting pharmacopeial standards, and acceptable

biocompatibility according to international standards [1] [2]. These sutures are particularly suitable for
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contaminated surgical sites, immunocompromised patients, and procedures with elevated SSI risk such

as colorectal surgery, where additional infection prevention measures are warranted [1] [3].

Troubleshooting and Technical Notes

 Inconsistent coating weights may result from variable suture porosity or insufficient mixing during

coating process; ensure consistent suture batches and optimized shaking parameters [4].

o Rapid drug release without sustained profile indicates potential issues with fatty acid carrier selection

or ratio; adjust drug-to-carrier ratio or consider alternative fatty acids with longer chain lengths [1].

¢ Reduced antimicrobial efficacy despite appropriate drug loading may suggest chemical degradation
of chlorhexidine; verify solvent purity and storage conditions, and minimize light exposure during

processing [1] [2].

« Cytotoxicity concerns at higher drug concentrations necessitate reduction to 11 pg/cm or optimization

of fatty acid carrier to modulate release kinetics [1].

Conclusion

The detailed protocols presented herein provide researchers with a comprehensive methodology for
developing, characterizing, and evaluating chlorhexidine diacetate-coated antimicrobial sutures. The
systematic approach ensures reproducible coating quality, reliable performance characterization, and
meaningful efficacy assessment against clinically relevant pathogens. Through careful optimization of
drug-to-carrier ratios and coating parameters, these sutures achieve the crucial balance between effective
antimicrobial protection and tissue biocompatibility, addressing the significant clinical challenge of
surgical site infections while circumventing emerging concerns about triclosan resistance. The
methodologies support further development, optimization, and translation of these promising antimicrobial

surgical materials toward clinical application.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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